(S)-2-Amino-4-(3-hydroxyguanidino)butanoic acid dihydrochloride
CAS No.:
Cat. No.: VC13571729
Molecular Formula: C5H14Cl2N4O3
Molecular Weight: 249.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H14Cl2N4O3 |
|---|---|
| Molecular Weight | 249.09 g/mol |
| IUPAC Name | (2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid;dihydrochloride |
| Standard InChI | InChI=1S/C5H12N4O3.2ClH/c6-3(4(10)11)1-2-8-5(7)9-12;;/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H/t3-;;/m0../s1 |
| Standard InChI Key | AKPIIXWPTMFQQJ-QTNFYWBSSA-N |
| Isomeric SMILES | C(CN=C(N)NO)[C@@H](C(=O)O)N.Cl.Cl |
| SMILES | C(CN=C(N)NO)C(C(=O)O)N.Cl.Cl |
| Canonical SMILES | C(CN=C(N)NO)C(C(=O)O)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The molecular formula of (S)-2-Amino-4-(3-hydroxyguanidino)butanoic acid dihydrochloride is C₅H₁₄Cl₂N₄O₃, derived from the parent amino acid through the addition of a hydroxyguanidino group and two hydrochloric acid molecules. The compound’s stereocenter at the second carbon ensures (S)-configuration, a critical factor in its biochemical interactions . Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 261.10 g/mol | Calculated |
| Chiral Centers | 1 (C2) | Analog Data |
| Functional Groups | Amino, hydroxyguanidino, carboxylate | Structural Analysis |
Spectral and Computational Data
While experimental spectral data for this compound are unavailable, analogs such as (S)-2-Amino-4-guanidinobutanoic acid hydrochloride (PubChem CID 24200451) provide benchmarks. For instance:
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IR Spectroscopy: Expected peaks at ~3350 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O), and ~1600 cm⁻¹ (guanidino C-N) .
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NMR: Predicted δ 3.8–4.2 ppm (C2 methine proton) and δ 2.5–3.0 ppm (C4 methylene protons) .
Synthesis and Purification Strategies
Pathway Design and Precursors
The synthesis of chiral amino acid hydrochlorides often follows resolutive ammoniation and salification steps, as exemplified by the production of S-2-aminobutanamide hydrochloride . A hypothetical route for the target compound could involve:
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Ammoniation of Halogenated Esters: Reacting methyl 2-bromo-4-(3-hydroxyguanidino)butanoate with ammonia in methanol/isopropyl alcohol to yield the racemic amide .
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Enantiomeric Resolution: Using L-tartaric acid to isolate the (S)-enantiomer via diastereomeric salt formation .
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Hydrochloride Formation: Treating the free base with HCl gas to precipitate the dihydrochloride salt .
Critical Process Parameters
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Temperature Control: Ammoniation requires sub-10°C conditions to minimize racemization .
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Solvent Selection: Anhydrous isopropyl alcohol enhances crystallinity during resolution .
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Yield Optimization: Pilot studies on analogous compounds report 40–50% yields post-resolution .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt form improves aqueous solubility relative to the free base. Estimated solubility profiles include:
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Water: >100 mg/mL at 25°C (extrapolated from hydrochloride analogs ).
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Organic Solvents: Limited solubility in chloroform or ethyl acetate .
Thermal Behavior
Differential scanning calorimetry (DSC) of related hydrochlorides shows sharp endothermic peaks near 260°C, correlating with decomposition rather than melting . The hydroxyguanidino group may lower thermal stability compared to non-hydroxylated analogs.
Future Research Directions
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